![molecular formula C23H17FO5 B2822318 7-[(4-Fluorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one CAS No. 637751-67-8](/img/structure/B2822318.png)
7-[(4-Fluorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-[(4-Fluorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one” is a chemical compound with the molecular formula C23H17FO5. It is a part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is based on the chromen-4-one framework, which is a significant structural entity that belongs to the class of oxygen-containing heterocycles . The compound has a molecular weight of 392.382.Scientific Research Applications
Environment-Sensitive Fluorophores
Chromen-4-one derivatives, such as 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, have been explored for their unusual fluorescence properties, which are highly sensitive to the solvent environment. These compounds exhibit almost no fluorescence in aprotic solvents but strongly fluoresce in protic solvents, such as methanol. This sensitivity makes them potential candidates for developing new fluorogenic sensors, which can be used in various scientific and technological applications, including environmental sensing and biological imaging (Uchiyama et al., 2006).
Photochromic Reactions
The photochromic behavior of chromene derivatives, including 2,2-di(4-fluorophenyl)-6-methoxy-2H-1-chromene, has been a subject of interest. These compounds undergo significant color changes upon UV irradiation due to the formation of various photoisomers, including merocyanines and an allenyl-phenol isomer. Such properties are valuable for the development of photoresponsive materials, which can be utilized in optical data storage, photo-switching devices, and smart coatings (Delbaere et al., 2003).
Fluorescent Probes for Metal Ions
A study on a chromen-2-one-based fluorescent probe designed for Zn2+ ions demonstrated significant shifts in emission wavelengths upon binding with Zn2+, highlighting its potential as a highly selective and sensitive probe. Such probes are crucial for detecting and quantifying metal ions in environmental samples, biological systems, and industrial processes, offering insights into metal ion dynamics and contributing to environmental protection and safety inspections (Hu et al., 2014).
Antimicrobial Activity
Chromen-4-one derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, compounds such as 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones showed significant antibacterial and antifungal activities. These findings support the potential use of chromen-4-one derivatives in developing new antimicrobial agents to combat resistant pathogens (Mandala et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
7-[(4-fluorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FO5/c1-26-19-4-2-3-5-20(19)29-22-14-28-21-12-17(10-11-18(21)23(22)25)27-13-15-6-8-16(24)9-7-15/h2-12,14H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKNCWRIXMKTGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-fluorophenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B2822237.png)
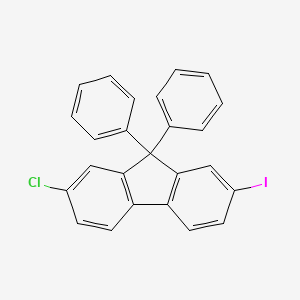
![4-chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone](/img/structure/B2822242.png)
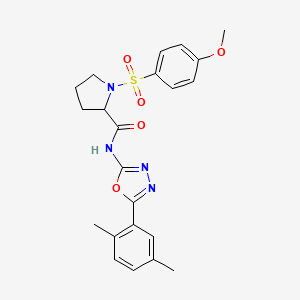
![4-[benzyl(methyl)sulfamoyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2822244.png)

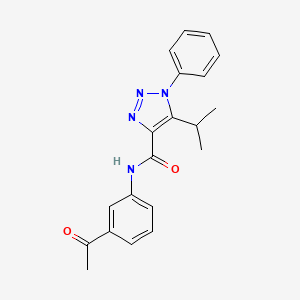
![3,5-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2822247.png)
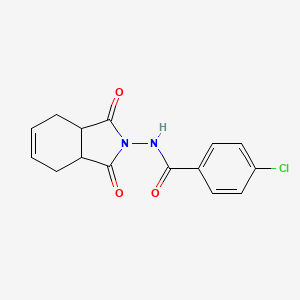
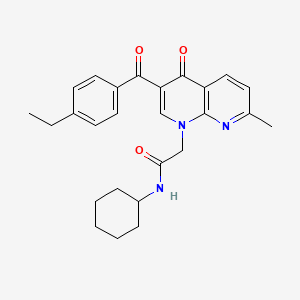
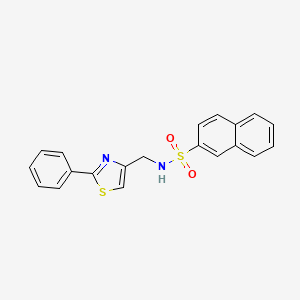
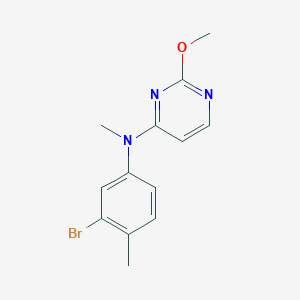

![1-{[5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B2822258.png)
